
(2R)-2-tert-Butylthiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-tert-Butylthiirane is a chiral organosulfur compound featuring a three-membered ring structure with a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-tert-Butylthiirane typically involves the reaction of tert-butylthiol with an epoxide under basic conditions. One common method is the reaction of tert-butylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic attack of the thiol on the epoxide, followed by ring closure to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-tert-Butylthiirane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted thiirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-tert-Butylthiirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-tert-Butylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-tert-Butylthiirane: The enantiomer of (2R)-2-tert-Butylthiirane, with similar chemical properties but different biological activity.
Ethylene sulfide: A simpler thiirane compound without the tert-butyl group.
Propylene sulfide: Another thiirane derivative with a different alkyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
52305-31-4 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
(2R)-2-tert-butylthiirane |
InChI |
InChI=1S/C6H12S/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
KEPSIDHSAFAUSG-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CS1 |
SMILES canonique |
CC(C)(C)C1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
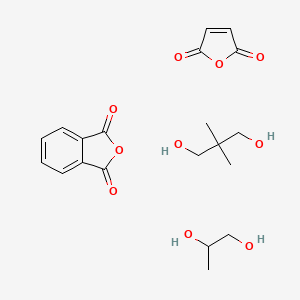
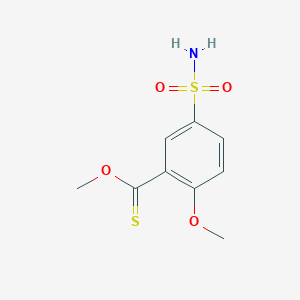
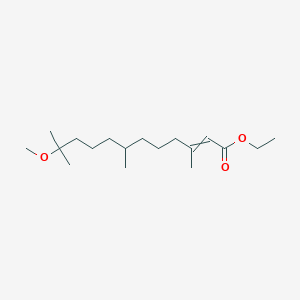
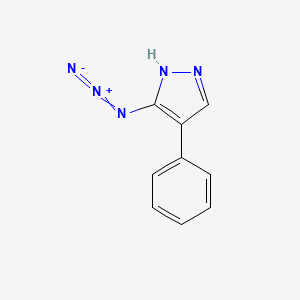
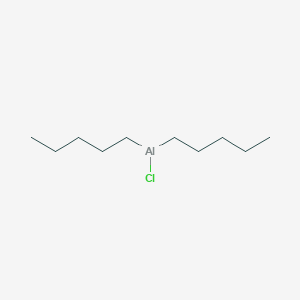

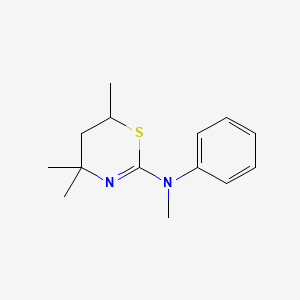
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

